molecular formula C18H17N3O2S B7748483 7-methyl-3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

7-methyl-3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B7748483
M. Wt: 339.4 g/mol
InChI Key: RFJSKOTYSZJJNN-UHFFFAOYSA-N
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Description

7-methyl-3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene and triazine

Properties

IUPAC Name

7-methyl-3-phenacyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-7-8-13-15(9-11)24-17-16(13)18(23)21(20-19-17)10-14(22)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJSKOTYSZJJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reactions: Often involve halogenating agents or nucleophiles under specific conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-methyl-3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to bind to these targets, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
  • N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide

Uniqueness

The uniqueness of 7-methyl-3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one lies in its combined benzothiophene and triazine structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

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